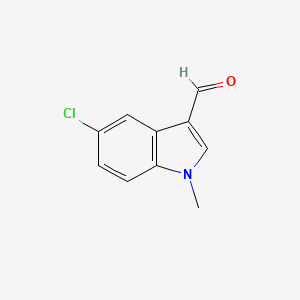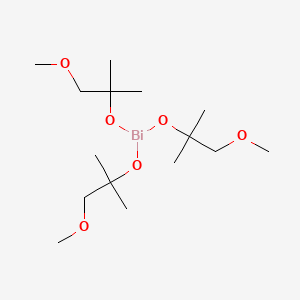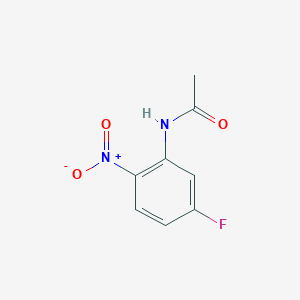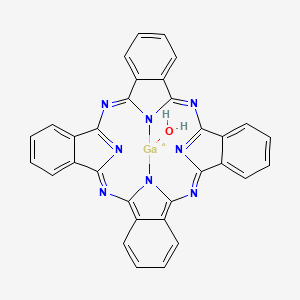
Gallium phthalocyanine hydroxide; 80%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium phthalocyanine hydroxide (GaPcH) is an inorganic compound composed of gallium, phthalocyanine, and hydroxide ions. It is a relatively new material with a wide range of potential applications in the field of scientific research. GaPcH has a unique combination of properties that make it an attractive material for use in various applications.
科学的研究の応用
Gallium phthalocyanine hydroxide; 80% has several potential applications in scientific research. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. Gallium phthalocyanine hydroxide; 80% has also been used in the development of novel materials for use in solar cells, batteries, and fuel cells. Additionally, Gallium phthalocyanine hydroxide; 80% has been used as a catalyst in organic synthesis reactions and as a potential drug delivery system.
作用機序
Gallium phthalocyanine hydroxide; 80% has been shown to act as an electron-transfer agent, which means it can transfer electrons between molecules. This property makes it useful for a variety of applications, including photodynamic therapy and organic synthesis reactions. In photodynamic therapy, Gallium phthalocyanine hydroxide; 80% acts as a photosensitizer, absorbing light energy and transferring electrons to oxygen molecules, which then react with cancer cells and destroy them. In organic synthesis reactions, Gallium phthalocyanine hydroxide; 80% can transfer electrons between reactants, facilitating the formation of desired products.
Biochemical and Physiological Effects
Gallium phthalocyanine hydroxide; 80% has been shown to have several biochemical and physiological effects. In laboratory studies, Gallium phthalocyanine hydroxide; 80% has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, Gallium phthalocyanine hydroxide; 80% has been shown to have anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
Gallium phthalocyanine hydroxide; 80% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. Additionally, Gallium phthalocyanine hydroxide; 80% is non-toxic and biocompatible, making it safe to use in experiments involving living cells. However, Gallium phthalocyanine hydroxide; 80% is not very soluble in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
The potential applications of Gallium phthalocyanine hydroxide; 80% are still being explored. Future research will focus on improving the synthesis process to produce higher yields of Gallium phthalocyanine hydroxide; 80%, as well as exploring new applications for the material. Possible applications include the development of novel materials for use in solar cells, batteries, and fuel cells, as well as the use of Gallium phthalocyanine hydroxide; 80% as a drug delivery system. Additionally, future research will focus on understanding the biochemical and physiological effects of Gallium phthalocyanine hydroxide; 80% and exploring its potential for use in photodynamic therapy and other medical treatments.
合成法
Gallium phthalocyanine hydroxide; 80% is synthesized by a simple two-step process. First, gallium chloride and phthalocyanine are reacted in an aqueous solution to form a gallium-phthalocyanine complex. Then, the complex is treated with a hydroxide solution to produce Gallium phthalocyanine hydroxide; 80%. The reaction is relatively straightforward and can be carried out in a laboratory setting.
特性
InChI |
InChI=1S/C32H16N8.Ga.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNUFYJUKHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18GaN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium phthalocyanine hydroxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

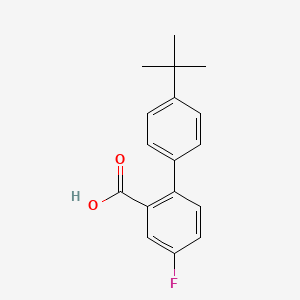
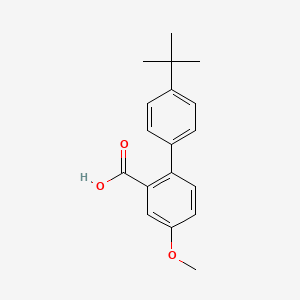
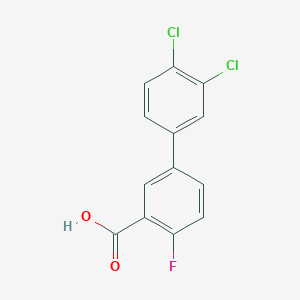

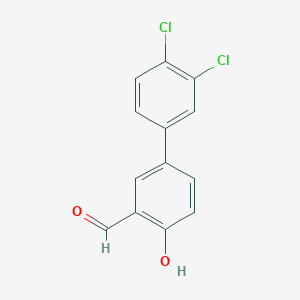

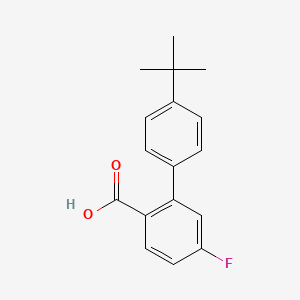
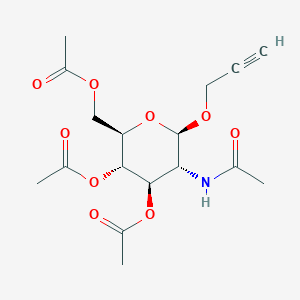
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)
